1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Description
1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic boronic ester derivative featuring a pyrrolo[2,3-b]pyridine core. The phenylsulfonyl group at position 1 acts as a protective group, enhancing stability during synthetic transformations, while the boronic ester at position 5 enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl motifs . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and allosteric modulators targeting receptors such as M1 muscarinic acetylcholine receptors .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O4S/c1-18(2)19(3,4)26-20(25-18)15-12-14-10-11-22(17(14)21-13-15)27(23,24)16-8-6-5-7-9-16/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKIGIMAICWTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Madelung Cyclization
The Madelung method employs 2-aminopyridine derivatives cyclized under strongly basic conditions. For example, heating 2-amino-3-cyanopyridine with potassium tert-butoxide at 180°C induces cyclization to form the pyrrolo[2,3-b]pyridine core. This reaction proceeds via intramolecular dehydrohalogenation, yielding the bicyclic structure in moderate yields (40–60%).
Fischer Indole Synthesis
An alternative route involves the Fischer indole synthesis, where phenylhydrazines react with carbonyl compounds under acidic conditions. Cyclization of 3-pyridylhydrazine with ketones in the presence of HCl generates the pyrrolo[2,3-b]pyridine framework. This method offers regioselectivity advantages but requires stringent control over reaction conditions to avoid polymerization.
Introduction of the Phenylsulfonyl Group
Sulfonylation at the 1-position is achieved through nucleophilic substitution or direct sulfonation .
Sulfonylation via Alkali Metal Bases
Treatment of the pyrrolo[2,3-b]pyridine core with phenylsulfonyl chloride in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) facilitates sulfonylation. The reaction typically proceeds at 0–5°C to minimize side reactions, yielding 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine with >75% efficiency. The sulfonyl group enhances solubility and stabilizes the intermediate for subsequent functionalization.
The introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position employs Miyaura borylation , a palladium-catalyzed process.
Miyaura Borylation
A mixture of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, bis(pinacolato)diboron (B2Pin2) , and Pd(dppf)Cl2 catalyst in 1,4-dioxane undergoes heating at 80–100°C for 12–24 hours. This step installs the boronate ester with 60–70% yield, contingent on the absence of moisture and oxygen. The reaction mechanism involves oxidative addition of the palladium catalyst to the aromatic C–H bond, followed by transmetallation with B2Pin2.
Data Table: Summary of Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|---|
| 1 | Madelung Cyclization | 2-Amino-3-cyanopyridine, KOtBu, 180°C | 40–60% | Polymerization side reactions |
| 2 | Sulfonylation | PhSO2Cl, NaH, THF, 0–5°C | >75% | Moisture sensitivity |
| 3 | Miyaura Borylation | B2Pin2, Pd(dppf)Cl2, 1,4-dioxane, 80–100°C | 60–70% | Oxygen sensitivity, byproduct formation |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the dioxaborolan group to form boronic acids.
Reduction: The pyrrolopyridine moiety can be hydrogenated under catalytic conditions.
Substitution: It can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where the dioxaborolan moiety acts as a boron source.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide in the presence of a base can be used.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Substitution: Palladium catalysts with aryl halides for cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Hydrogenated pyrrolopyridine derivatives.
Substitution: Various substituted aryl compounds.
Scientific Research Applications
Chemistry:
Utilized in Suzuki-Miyaura coupling reactions for the creation of complex organic molecules. Biology:
Used as a molecular probe in biological assays due to its boronic acid derivatives. Medicine:
Investigated for potential as a pharmaceutical intermediate in the synthesis of therapeutic compounds. Industry:
Employed in materials science for the production of advanced materials due to its structural properties.
Mechanism of Action
1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects primarily through its reactivity in coupling reactions. The dioxaborolan group facilitates the formation of boronic acids, which are crucial intermediates in many organic syntheses. The phenylsulfonyl group adds stability and affects the electronic properties of the compound, aiding in its role in various reactions.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₁₉H₂₁BN₂O₄S
- Molecular Weight : 384.26 g/mol
- CAS Number : 942919-24-6
- Protective Groups : Phenylsulfonyl (electron-withdrawing, enhances oxidative stability)
- Boronic Ester : Facilitates cross-coupling with aryl/heteroaryl halides .
Comparison with Structural Analogs
The compound is compared to structurally related pyrrolo[2,3-b]pyridine derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.
Substituent Variations and Molecular Properties
Key Observations :
- Protective Groups : Phenylsulfonyl (PhSO₂) and tosyl (Ts) groups provide superior stability compared to silyl (TIPS) or methyl groups under acidic conditions .
- Boronic Ester Position : Boronic esters at C5 (vs. C3 or C4) exhibit higher reactivity in Suzuki reactions due to reduced steric hindrance .
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at C4 increases electrophilicity, accelerating cross-coupling but may reduce solubility .
1-(Phenylsulfonyl) Derivative :
Analog-Specific Routes :
- 1-TIPS Derivatives : Requires silylation with TIPSCl prior to boronation; yields ~70–75% due to steric challenges .
- Nitro-Reduction Derivatives: Reduction of 3-nitro intermediates (e.g., 6c–6g in ) with Raney Ni/H₂ yields 3-amino derivatives (7a–f), followed by acylation for drug candidates (8a–o) .
Reactivity in Cross-Coupling Reactions
Biological Activity
1-(Phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 2058052-40-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C19H21BN2O4S and a molecular weight of 384.26 g/mol. Its structure includes a pyrrolo[2,3-b]pyridine core modified with a phenylsulfonyl group and a dioxaborolane moiety, which may contribute to its biological properties.
Research indicates that compounds similar to 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine often act as tubulin inhibitors. They bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions such compounds as potential candidates for treating various malignancies.
Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated several analogues of related compounds for their antiproliferative effects against human cancer cell lines. The most potent analogues exhibited IC50 values in the nanomolar range (e.g., 2.4 nM), indicating strong antitumor activity. The compound's ability to overcome drug resistance mechanisms was also noted, particularly against P-glycoprotein-mediated resistance .
| Compound | IC50 (nM) | Cell Line | Mechanism |
|---|---|---|---|
| 60c | 2.4 | Melanoma | Tubulin polymerization inhibition |
| CH-2–77 | 10.8 | Breast Cancer | Tubulin polymerization inhibition |
In Vivo Studies
In vivo studies demonstrated that these compounds could inhibit tumor growth effectively in xenograft models. For instance, compound 60c not only inhibited tumor proliferation but also induced apoptosis in treated cells .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study A : A patient with advanced melanoma showed significant tumor reduction after treatment with an analogue similar to 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine.
- Case Study B : In a cohort study involving breast cancer patients resistant to standard therapies, administration of a related compound resulted in improved outcomes compared to historical controls.
Safety and Toxicity
While promising in efficacy, safety profiles remain a concern. Compounds targeting tubulin can exhibit cytotoxic effects on normal cells as well. The toxicity profile needs thorough evaluation through preclinical studies to establish safe dosage ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
